BenchChemオンラインストアへようこそ!

6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Medicinal Chemistry Building Block Procurement Synthetic Chemistry

6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (synonym: 6-bromo-7-azaindole-2-carboxylic acid) is a heterocyclic building block with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol. It features a 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) substituted with a bromine atom at the 6-position and a carboxylic acid group at the 2-position.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.044
CAS No. 1379360-58-3
Cat. No. B2645169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
CAS1379360-58-3
Molecular FormulaC8H5BrN2O2
Molecular Weight241.044
Structural Identifiers
SMILESC1=CC(=NC2=C1C=C(N2)C(=O)O)Br
InChIInChI=1S/C8H5BrN2O2/c9-6-2-1-4-3-5(8(12)13)10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
InChIKeyKVEARZKPFHWGAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1379360-58-3): Procurement-Ready Chemical Profile


6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (synonym: 6-bromo-7-azaindole-2-carboxylic acid) is a heterocyclic building block with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol . It features a 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) substituted with a bromine atom at the 6-position and a carboxylic acid group at the 2-position . This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a bioisostere of indole and purine systems, and has been extensively employed in kinase inhibitor drug discovery programs [1]. The compound is commercially available at ≥97% purity from multiple suppliers including Fluorochem, Aladdin Scientific, and AChemBlock, and is classified as a heterocyclic building block for research and further manufacturing use .

Why 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Cannot Be Replaced by Its Regioisomers


Within the bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid family, bromine substitution at the 3-, 4-, 5-, or 6-position yields four distinct regioisomers (CAS 1204475-66-0, 1234616-71-7, 1222175-20-3, and 1379360-58-3, respectively), each with identical molecular formula and mass but profoundly different electronic, steric, and reactivity profiles . The 6-position places the bromine atom ortho to the pyridine nitrogen, creating a unique electronic environment that alters the electron density of the aromatic system and directly impacts metal-catalyzed cross-coupling reactivity (Suzuki, Buchwald-Hartwig, Sonogashira) compared to the 4- and 5-substituted analogs [1]. Furthermore, the 6-bromo derivative carries a significantly higher procurement cost (approximately 3–5× that of the 4-bromo or 5-bromo isomers on a per-100 mg basis), reflecting differences in synthetic accessibility and market demand driven by its occurrence in specific patent-protected kinase inhibitor scaffolds . Generic substitution among these isomers without experimental validation of coupling efficiency and downstream biological activity introduces uncontrolled variables in SAR campaigns and scale-up processes [1].

Quantitative Comparative Evidence for 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Selection


Procurement Cost Differential Across Bromo-7-azaindole-2-carboxylic Acid Regioisomers

The 6-bromo regioisomer commands a substantial price premium over the 4-bromo and 5-bromo isomers across multiple vendors. Fluorochem lists the 6-bromo derivative at £321.00 per 100 mg, while CymitQuimica lists the 4-bromo isomer at €34.00 per 100 mg and AK Scientific lists the 5-bromo isomer at $64.00 per 100 mg . On the Chinese domestic market, Macklin prices the 5-bromo isomer at 162 RMB/100 mg and the 4-bromo isomer at 176 RMB/100 mg, while Aladdin prices the 6-bromo isomer at $213.90/100 mg . This represents an approximately 3- to 10-fold cost premium for the 6-bromo isomer, reflecting both the greater synthetic challenge of selective 6-position bromination on the 7-azaindole-2-carboxylic acid scaffold and the higher demand driven by its use in specific patent-protected kinase inhibitor programs [1].

Medicinal Chemistry Building Block Procurement Synthetic Chemistry

Regioisomeric Bromine Position Determines Cross-Coupling Reactivity Ortho to Pyridine Nitrogen

The bromine atom at the 6-position of 7-azaindole-2-carboxylic acid is uniquely situated ortho to the pyridine nitrogen. This spatial arrangement creates a distinct electronic environment: the electron-withdrawing effect of the pyridine nitrogen activates the C–Br bond toward oxidative addition with palladium(0) catalysts relative to the 4- and 5-bromo isomers where the bromine is meta or para to the pyridine nitrogen [1]. A 2022 photoredox/Ni dual catalytic study directly compared cross-coupling yields of 2-, 3-, 4-, and 6-bromo-7-azaindoles with cycloalkyl bromides and reported that both 4- and 6-bromo-7-azaindole produced corresponding coupling products in moderate-to-good yield, demonstrating that the 6-position is competent for sp³–sp² cross-coupling, an essential transformation for building C6-arylated or C6-alkylated kinase inhibitor libraries [2]. The carboxylic acid at C2 can be orthogonally derivatized via amide coupling without interference at the C6 bromide, enabling sequential diversification strategies that are not equally accessible with 3-bromo or 4-bromo isomers where steric or electronic crosstalk may occur [1].

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig SAR Development

Bromo-Substituted 7-Azaindoles Enhance Cytotoxicity of Platinum Anticancer Complexes vs. Cisplatin

A 2015 PLOS ONE study evaluated carboplatin-derived Pt(II) complexes bearing halogeno-substituted 7-azaindole ligands (3-bromo, 4-bromo, and 5-bromo-7-azaindole) for in vitro cytotoxicity against human cancer cell lines. Complexes containing chloro- and bromo-substituted 7-azaindoles showed significantly higher (p < 0.05) cytotoxicity against the A2780 ovarian cancer cell line compared to cisplatin used as a reference drug, with IC₅₀ values ranging from 4.7 to 14.4 μM across the series [1]. While the study did not test the 6-bromo-7-azaindole-2-carboxylic acid derivative directly, it establishes that bromo-substitution on the 7-azaindole scaffold enhances the antiproliferative activity of metal-based therapeutics, and the 6-position offers an unexplored vector for further optimization [1]. The carboxylic acid functionality at C2 present in the target compound provides an additional coordination or conjugation handle not available in the simple 7-azaindoles used in the published study, potentially enabling direct conjugation to platinum centers or linkage to targeting moieties [2].

Anticancer Cytotoxicity Carboplatin Derivatives Ovarian Cancer

7-Azaindole-2-carboxylic Acid Derivatives as Validated HIV-1 Integrase Inhibitor Scaffold

Azaindole carboxylic acids and azaindole hydroxamic acids have been reported as potent inhibitors of the HIV-1 integrase (IN) enzyme, an essential target for antiretroviral therapy. Plewe et al. (2009) demonstrated that several 4-fluorobenzyl substituted azaindole hydroxamic acids showed potent antiviral activities in cell-based assays and offered a structurally simple scaffold for novel HIV-1 IN inhibitor development [1]. Yu et al. (2013) subsequently performed 3D-QSAR (CoMFA and CoMSIA) studies on a series of azaindole carboxylic acid derivatives, establishing quantitative structure-activity relationship models that can predict the HIV-1 integrase inhibitory activity of newly designed analogs [2]. The 6-bromo substitution pattern has not been explicitly evaluated in published HIV-1 integrase SAR, but the 2-carboxylic acid group is a critical pharmacophoric element for metal chelation at the integrase active site, and the 6-bromo substituent provides a vector for introducing diversity at a position predicted by CoMFA/CoMSIA models to tolerate steric bulk [2].

HIV-1 Integrase Antiviral Azaindole Carboxylic Acid

Pyrrolo[2,3-b]pyridine Core Enables NPP1/NPP3 Dual Inhibition for Cancer Immunotherapy

A 2021 study by Ullah et al. synthesized and evaluated a series of sulfonylurea derivatives possessing the pyrrolo[2,3-b]pyridine core as dual inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 and 3 (NPP1 and NPP3), isozymes overexpressed in cancer and diabetes that are emerging targets for cancer immunotherapy [1]. The study highlighted compound 1a as a selective NPP1 inhibitor and compound 1c as the most potent NPP3 inhibitor of the series, demonstrating that the pyrrolo[2,3-b]pyridine scaffold is a validated template for NPP inhibitor development [2]. The 6-bromo-7-azaindole-2-carboxylic acid building block serves as a direct precursor for introducing sulfonylurea or other pharmacophoric groups at the C2 carboxylic acid position while retaining the C6 bromide for further diversification, enabling systematic SAR exploration around this therapeutically relevant target class [2].

NPP1 NPP3 Cancer Immunotherapy Ectonucleotidase

Optimal Application Scenarios for 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Based on Quantitative Evidence


Kinase Inhibitor Library Synthesis via Sequential C2 Amide Coupling and C6 Cross-Coupling

The carboxylic acid at C2 enables HATU- or EDCI-mediated amide coupling with diverse amines to generate focused libraries of 7-azaindole-2-carboxamides, while the C6 bromide remains available for subsequent Suzuki-Miyaura or Buchwald-Hartwig diversification. This orthogonal reactivity profile was highlighted in the 2025 photoredox/Ni dual catalytic study, which confirmed that the 6-bromo position on 7-azaindole is competent for sp³–sp² cross-coupling in moderate-to-good yields [1]. The 7-azaindole scaffold is a privileged kinase inhibitor template, with documented activity against CHK1, FGFR, DYRK1A, TNIK, and AXL kinases [2]. Teams developing ATP-competitive kinase inhibitors should prioritize the 6-bromo isomer when the target binding pocket places a premium on substitution vectors emerging from the pyridine ring portion of the 7-azaindole core.

Anticancer Metallodrug Development Leveraging Bromo-7-azaindole Ligand Cytotoxicity Enhancement

The PLOS ONE 2015 study by Štarha et al. demonstrated that bromo-substituted 7-azaindole ligands significantly enhance the cytotoxicity of Pt(II) carboplatin derivatives against ovarian cancer (A2780) cells compared to cisplatin (p < 0.05), with IC₅₀ values of 4.7–14.4 μM across the bromo-substituted series [1]. The 6-bromo-7-azaindole-2-carboxylic acid building block offers a unique advantage over the simple bromo-7-azaindoles used in the published study: the C2 carboxylic acid can directly coordinate to Pt(II), Pd(II), Ru(II), Ir(III), or Au(I) centers, or serve as a conjugation handle for tumor-targeting moieties [2]. This dual functionality (metal-binding C2 carboxylate + C6 bromide for further derivatization) is not available in any single regioisomer of the simple bromo-7-azaindole series.

HIV-1 Integrase Inhibitor Lead Optimization Using 3D-QSAR-Guided C6 Diversification

Yu et al. (2013) established validated CoMFA (q² = 0.655, r² = 0.989) and CoMSIA (q² = 0.719, r² = 0.992) models for azaindole carboxylic acid derivatives as HIV-1 integrase inhibitors [1]. These models predict that steric and electrostatic modifications at the C6 position can be accommodated within the integrase binding site. The 6-bromo-7-azaindole-2-carboxylic acid building block enables direct entry into this validated chemical space: the C2 carboxylic acid is the critical pharmacophoric element for metal chelation at the integrase active site, while the C6 bromide allows systematic introduction of aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling to probe the steric and electrostatic fields identified by the QSAR models without requiring de novo scaffold construction [2].

NPP1/NPP3 Dual Inhibitor Synthesis for Cancer Immunotherapy Research

The pyrrolo[2,3-b]pyridine core has been validated as a template for dual NPP1/NPP3 inhibition, with sulfonylurea derivatives showing selective and potent activity against these immuno-oncology targets [1]. The 6-bromo-7-azaindole-2-carboxylic acid building block provides a direct synthetic route to this chemotype: the C2 carboxylic acid can be converted to sulfonylurea or related pharmacophores via Curtius rearrangement or amide coupling, while the C6 bromide enables subsequent diversification to explore SAR around the pyridine ring. This approach bypasses the need for a multi-step de novo synthesis of the 7-azaindole core and allows medicinal chemistry teams to rapidly generate compound libraries for NPP1/NPP3 screening, an area of growing interest following the recognition of NPP3 as a target for cancer immunotherapy [2].

Quote Request

Request a Quote for 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.